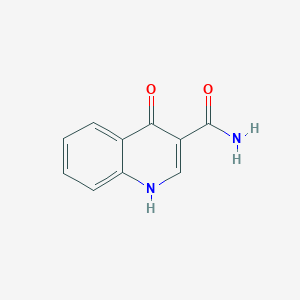

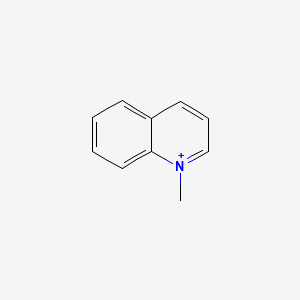

4-氧代-1,4-二氢-喹啉-3-甲酰胺

描述

4-Oxo-1,4-dihydro-quinoline-3-carboxamide is a compound that has been studied for its potential applications in various fields. It has been reported as a β-secretase (BACE-1) inhibitor , a potent Axl kinase inhibitor , and a CB2 cannabinoid receptor agonist .

Synthesis Analysis

The synthesis of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives involves designing and creating a small library of derivatives, which are then biologically evaluated in vitro . The synthesis process is supported by docking studies .Molecular Structure Analysis

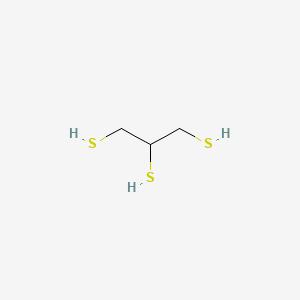

The molecular structure of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives is characterized by the presence of some important structural requirements exhibited by other classes of ligands, such as an aliphatic or aromatic carboxamide group in position 3, and an alkyl or benzyl group in position 1 .Chemical Reactions Analysis

The chemical reactions involving 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives are primarily related to their synthesis. The derivatives are designed, synthesized, and biologically evaluated in vitro .科学研究应用

Synthesis of Derivatives

The compound is used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . The methodology adopted provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .

Therapeutic Potential

4-Quinolone-3-Carboxamides, including “4-Oxo-1,4-dihydro-quinoline-3-carboxamide”, have been reported to harbor vast therapeutic potential . They are explored for their therapeutic potential and may be adaptable for the derivatization of other less reactive carboxylate species .

Antibiotic Applications

The 4-quinolone scaffold, which includes “4-Oxo-1,4-dihydro-quinoline-3-carboxamide”, holds significant relevance in medicinal chemistry. Fluoroquinolones, which are part of this group, are among the most important fully synthetic antibiotics .

Anti-Tubercular Applications

4-Quinolone-3-carboxamides have been explored for their anti-tubercular potential . This makes “4-Oxo-1,4-dihydro-quinoline-3-carboxamide” a potential candidate for anti-tubercular applications.

Anti-Proliferative Applications

The compound has also been explored for its anti-proliferative potential . This suggests that it could be used in the treatment of diseases characterized by abnormal cell growth.

Tyrosine Kinase Inhibition

4-Quinolone-3-carboxamides, including “4-Oxo-1,4-dihydro-quinoline-3-carboxamide”, have been explored for their potential in tyrosine kinase inhibition . Tyrosine kinases play a key role in the modulation of growth factor signaling, thus, inhibitors can be used in the treatment of cancer.

Anti-Inflammatory Applications

The compound has been explored for its anti-inflammatory potential . This suggests that it could be used in the treatment of conditions characterized by inflammation.

Axl Kinase Inhibition

Research has shown that quinolone antibiotic derivatives, including “4-Oxo-1,4-dihydro-quinoline-3-carboxamide”, can act as selective Axl kinase inhibitors . Axl kinase is a target in cancer therapy, suggesting potential applications in this field.

作用机制

Target of Action

The primary target of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide is the Axl kinase . Axl kinase is a receptor tyrosine kinase that plays a crucial role in cell survival, growth, and migration . It has been identified as a potential target for anticancer drug discovery .

Mode of Action

4-Oxo-1,4-dihydro-quinoline-3-carboxamide interacts with Axl kinase by binding tightly to the protein . This binding inhibits the kinase function of Axl, thereby disrupting its role in cell survival, growth, and migration . The compound has been shown to potently inhibit Axl kinase function with a Kd value of 2.7 nM and an IC50 value of 4.0 nM .

Biochemical Pathways

The compound’s interaction with Axl kinase affects several biochemical pathways. One of the most significant is the inhibition of the TGF-β1-induced epithelial-mesenchymal transition (EMT) . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; this is essential for numerous developmental processes including mesoderm formation and neural tube formation .

Pharmacokinetics

The compound 4-Oxo-1,4-dihydro-quinoline-3-carboxamide demonstrates reasonable pharmacokinetic properties . It has been shown to have a good bioavailability and a favorable half-life, making it a promising candidate for further development .

Result of Action

The action of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide results in the suppression of cell migration and invasion, particularly in MDA-MB-231 breast cancer cells . In addition, the compound has demonstrated in vivo therapeutic effects on hepatic metastasis in a xenograft model of highly metastatic 4T1 murine breast cancer cells .

Action Environment

未来方向

The future directions for the study of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives could involve further modification of the most potent analogs to enhance their effectiveness . Additionally, these compounds could be further explored for their potential applications in treating diseases such as Alzheimer’s disease , cancer , and conditions that could benefit from the activation of CB2 cannabinoid receptors .

属性

IUPAC Name |

4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)7-5-12-8-4-2-1-3-6(8)9(7)13/h1-5H,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAWACBLSANHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-1,4-dihydro-quinoline-3-carboxamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1204308.png)

![2-phenyl-N-(3-pyridinylmethyl)-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1204309.png)

![4-[Methyl-(4-thiophen-2-yl-2-thiazolyl)amino]phenol](/img/structure/B1204327.png)